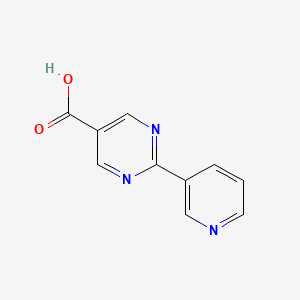
2-(Pyridin-3-YL)pyrimidin-5-carbonsäure
Übersicht
Beschreibung
The compound “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been reported . Numerous methods for the synthesis of pyrimidines are described, including a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . More specific structural details may be found in the referenced papers .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” and its derivatives can be found in the referenced papers . For instance, one derivative, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Pyrimidinderivate, einschließlich 2-(Pyridin-3-YL)pyrimidin-5-carbonsäure, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie sind bekannt dafür, die Expression und Aktivität wichtiger entzündungsfördernder Mediatoren wie Prostaglandin E2, induzierbarer Stickoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmter Interleukine zu hemmen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer entzündungshemmender Medikamente mit minimaler Toxizität hin.
Anti-Fibrose-Aktivitäten
Untersuchungen haben gezeigt, dass Pyrimidinderivate bei Anti-Fibrose-Aktivitäten wirksam sein können. Neuartige 2-(Pyridin-2-yl) Pyrimidinderivate wurden synthetisiert und an immortalisierten Ratten-Hepatozyten getestet, wobei sie bessere Anti-Fibrose-Aktivitäten als einige bestehende Medikamente zeigten . Dies zeigt einen vielversprechenden Weg für die Entwicklung neuer Behandlungen für fibrotische Erkrankungen.
Antimikrobielle und antivirale Eigenschaften
Pyrimidinverbindungen haben signifikante antimikrobielle und antivirale Aktivitäten gezeigt. Sie wurden gegen eine Vielzahl von Bakterienstämmen, Hefen und filamentösen Pilzen getestet und zeigen Potenzial als Breitband-Antimikrobiotika und antivirale Mittel .
Krebsforschung
In der Krebsforschung wurden Pyrimidinderivate als Inhibitoren spezifischer Enzyme wie EGFR und AURKA verwendet, die an der Proliferation von Krebszellen beteiligt sind . Diese Anwendung ist entscheidend für die Entwicklung gezielter Krebstherapien.
Antitumor-Targeting
Das Pyridin-Gerüst, das Teil der this compound-Struktur ist, wurde bei der Gestaltung von Antitumormitteln verwendet. So wurden beispielsweise Derivate von Pyridyl-Indol-basierten Heteroaryl-Chalkon als Carboanhydrase-IX-Inhibitoren und Antitumormittel eingeführt .
Synthese neuartiger Verbindungen
Die Pyrimidin-Einheit ist eine bevorzugte Struktur in der medizinischen Chemie, die bei der Synthese neuartiger heterozyklischer Verbindungen mit potenziellen biologischen Aktivitäten verwendet wird. Dies umfasst die Gestaltung und Herstellung neuer Moleküle, die zur Entdeckung von Medikamenten mit verschiedenen pharmakologischen Wirkungen führen könnten .
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have a wide range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
The anti-inflammatory effects of pyrimidines suggest that they may impact the pathways related to inflammation and immune response .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its absorption and distribution within the body .
Result of Action
It’s known that pyrimidines can exhibit potent anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . This interaction inhibits the expression of collagen, making the compound a potential candidate for anti-fibrotic therapies. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In hepatic stellate cells, the compound inhibits the activation of these cells, which is a critical step in the development of liver fibrosis . Furthermore, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid influences cell signaling pathways by modulating the activity of nuclear factor κB (NF-κB), a key regulator of inflammation . This modulation leads to changes in gene expression and cellular metabolism, ultimately reducing the production of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, the compound acts as an inhibitor of NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . These interactions result in decreased expression of pro-inflammatory cytokines and other mediators of inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing fibrosis and inflammation .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces fibrosis and inflammation without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse easily into cells and tissues .
Subcellular Localization
The subcellular localization of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid reaches its intended sites of action within the cell.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORKTPRONBOIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647961 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933988-20-6 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

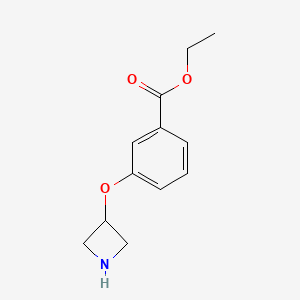
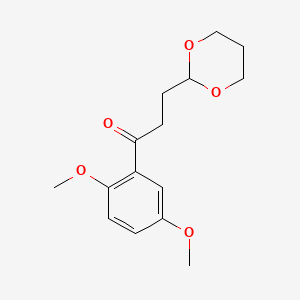
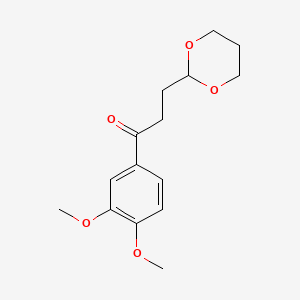


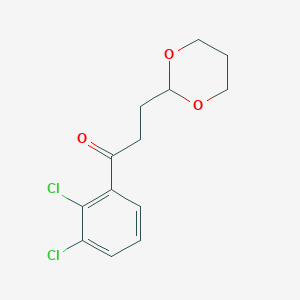

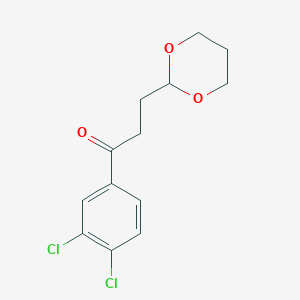

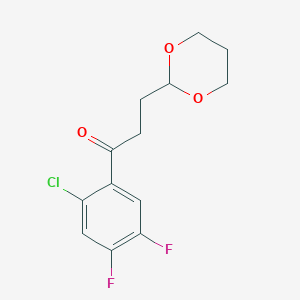

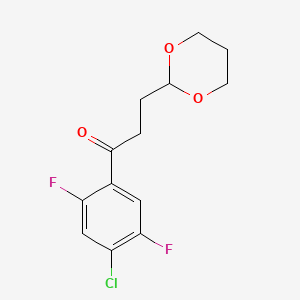

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)